molecular formula C15H21NO B13173283 {(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol

{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol

Cat. No.: B13173283
M. Wt: 231.33 g/mol
InChI Key: AJNLVRWOBBPLRG-FAAHXZRKSA-N
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Description

[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[221]HEPTAN-3-YL]METHANOL is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a phenylethyl group and an azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL typically involves multiple steps. One common approach is the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.

Scientific Research Applications

[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL involves its interaction with specific molecular targets. The phenylethyl group may interact with receptors or enzymes, modulating their activity. The azabicycloheptane framework provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • ethyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate

Uniqueness

[(1R,3S,4S)-2-[(1R)-1-PHENYLETHYL]-2-AZABICYCLO[2.2.1]HEPTAN-3-YL]METHANOL is unique due to its specific stereochemistry and the presence of both a phenylethyl group and an azabicycloheptane framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

[(1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptan-3-yl]methanol

InChI

InChI=1S/C15H21NO/c1-11(12-5-3-2-4-6-12)16-14-8-7-13(9-14)15(16)10-17/h2-6,11,13-15,17H,7-10H2,1H3/t11-,13+,14-,15-/m1/s1

InChI Key

AJNLVRWOBBPLRG-FAAHXZRKSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2[C@@H]3CC[C@@H](C3)[C@H]2CO

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCC(C3)C2CO

Origin of Product

United States

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